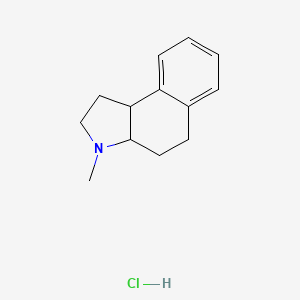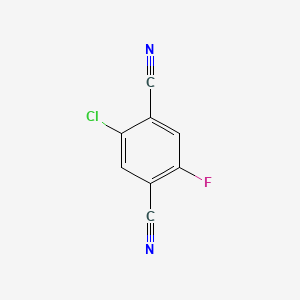
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- is an organic compound with the molecular formula C8H2ClFN2 It is a derivative of benzenedicarbonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- typically involves the following steps:
Nitration: The starting material, 1,4-dichlorobenzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in hydrochloric acid.
Diazotization: The amino groups are converted to diazonium salts using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salts are then subjected to the Sandmeyer reaction to introduce the chlorine and fluorine atoms at the 2 and 5 positions, respectively.
Cyanation: Finally, the compound undergoes cyanation to introduce the nitrile groups, resulting in the formation of 1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.
Reduction: Amines derived from the reduction of nitrile groups.
Oxidation: Carboxylic acids formed from the oxidation of nitrile groups.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedicarbonitrile, 2-chloro-: Lacks the fluorine atom, which can affect its reactivity and applications.
1,4-Benzenedicarbonitrile, 2-fluoro-:
1,4-Benzenedicarbonitrile, 2-chloro-5-bromo-: Substituted with a bromine atom instead of fluorine, resulting in different reactivity and applications.
Uniqueness
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This combination of substituents can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
35788-46-6 |
|---|---|
Fórmula molecular |
C8H2ClFN2 |
Peso molecular |
180.56 g/mol |
Nombre IUPAC |
2-chloro-5-fluorobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H2ClFN2/c9-7-1-6(4-12)8(10)2-5(7)3-11/h1-2H |
Clave InChI |
IYYZABXJJZVVCE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)C#N)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




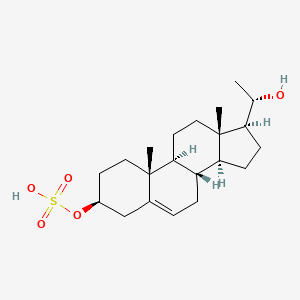

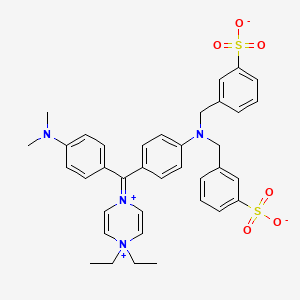
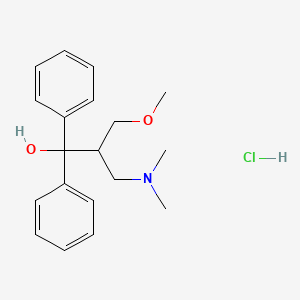
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
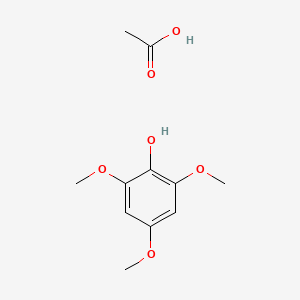

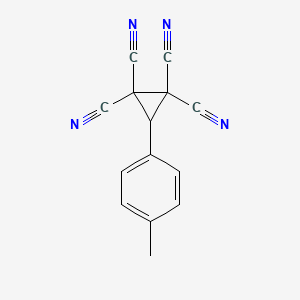
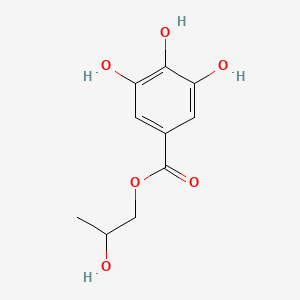
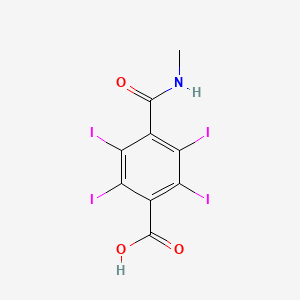
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
